3-(4-Nitrophenyl)-1,2,4-oxadiazole
Overview
Description
“3-(4-Nitrophenyl)-1,2,4-oxadiazole” is a compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The “4-Nitrophenyl” part of the name indicates that there is a nitro group (-NO2) attached to the phenyl ring .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For example, a compound with a 1,3,4-thiadiazole ring was synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another example involves the synthesis of 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole .Molecular Structure Analysis
The molecular structure of “this compound” would consist of an oxadiazole ring attached to a phenyl ring with a nitro group. The exact structure could not be found, but a similar compound, 3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone, has been reported .Scientific Research Applications
Synthesis and Material Characterization
3-(4-Nitrophenyl)-1,2,4-oxadiazole derivatives have been synthesized and characterized for their material properties. For instance, a study by Abboud et al. (2017) explored the synthesis of mesogenic materials containing 1,3,4-oxadiazole rings and nitro terminal groups. These compounds exhibited various liquid crystalline phases influenced by the presence of the nitro group and the heterocyclic 1,3,4-oxadiazole ring, showcasing potential in material science applications (Abboud, Lafta, & Tomi, 2017).
Corrosion Inhibition
Lagrenée et al. (2001) investigated the influence of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole on the corrosion of mild steel. The study highlighted the potential of oxadiazoles as corrosion inhibitors, with specific derivatives affecting the corrosion process differently (Lagrenée et al., 2001).
Antibacterial and Antifungal Properties
Research has also delved into the antibacterial and antifungal properties of this compound derivatives. Aziz‐ur‐Rehman et al. (2013) synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and found significant activity against various bacteria, suggesting their potential in the development of new antibacterial drugs (Aziz‐ur‐Rehman et al., 2013).
Central Nervous System (CNS) Depressant Activity
Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole, including compounds with 4-nitrophenyl groups, and evaluated them for central nervous system depressant activities. These compounds showed promise as CNS depressants with potential therapeutic applications (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).
Green Synthetic Methods and Eco-friendly Protocols
Zhu et al. (2015) developed a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles, featuring high yields, simplicity, water-based reaction medium, and no addition of catalysts. This highlights the environmental friendliness and efficiency of synthesizing such compounds (Zhu, Zou, Shao, & Li, 2015).
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOHXJCKLMGBFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.